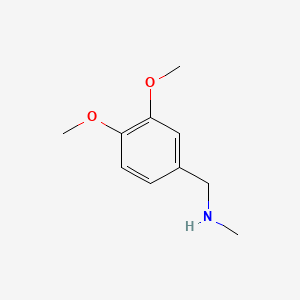
2-(Methylsulfanyl)-5-phenylpyrimidine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be examined.Wissenschaftliche Forschungsanwendungen
Summary of the Application
2-(Methylsulfanyl)-5-phenylpyrimidine derivatives have been investigated for their cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells . They have also been studied for their effect on macrophage growth and their influence on inflammatory mediators .
Methods of Application or Experimental Procedures
The compounds were synthesized and their effects were tested on Hep-G2 and HCT-116 cells . Their influence on the inflammatory mediators was also studied in bacterial lipopolysaccharide (LPS)-stimulated macrophages .
Results or Outcomes
Compounds 13 and 17 showed the highest cytotoxicity . Compounds 3, 6 – 8 and 25 are promising multi-potent anti-inflammatory agents .
2. Molecular Switches
Summary of the Application
Methylsulfanyl derivatives of nickel (III) bis (dicarbollide), which include 2-(Methylsulfanyl)-5-phenylpyrimidine, have been studied as potential molecular switches .
Methods of Application or Experimental Procedures
The compounds were synthesized starting from [Ni (acac) 2] 3 and the corresponding methylsulfanyl derivatives of nido-carborane . Their structures were studied by single-crystal X-ray diffraction and quantum chemical calculations .
Results or Outcomes
The symmetrically substituted 8,8′-isomer adopts transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands . The unsymmetrically substituted 4,7′-isomer adopts gauche conformation, which is stabilized by two nonequivalent C–H···S hydrogen bonds and one short chalcogen B–H···S bond .
3. Radiopharmaceutical Applications
Summary of the Application
Polyazamacrocyclic ligands, including 1,5,9-tris [2- (methylsulfanyl)ethyl]-1,5,9-triazacyclododecane (TACD3S), 1,4,7,10-tetrakis [2- (methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclotridecane (TRI4S) and 1,4,8,11-tetrakis [2- (methylsulfanyl)ethyl]-1,4,8,11-tetrazacyclotetradecane (TE4S), have been considered as potential chelators for medically relevant copper radioisotopes .
Methods of Application or Experimental Procedures
The ligands were synthesized through single-step reactions, and their acidity constants were measured in aqueous solution at 25 °C . The kinetic, thermodynamic, electrochemical and structural properties of their Cu 2+ and Cu + complexes were investigated in aqueous solution at 25 °C using spectroscopic (UV-Visible, EPR, NMR) and electrochemical techniques (pH-potentiometric titrations, cyclic voltammetry and electrolysis) .
Results or Outcomes
The thermodynamic stability and the kinetic inertness of the copper complexes formed by TACD3S, TRI4S and TE4S were compared with those previously reported for 1,4,7,10-tetrakis-[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane (DO4S) to unravel the influence of the ring size and the nitrogen donor array on the copper chelation properties of these sulfur-rich macrocycles .
4. Tautomerization Studies
Summary of the Application
The tautomerization mechanism of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one was inspected in the gas phase and ethanol using density function theory (DFT) M06-2X and B3LYP methods .
Methods of Application or Experimental Procedures
Thermo-kinetic features of different conversion processes were estimated in temperature range 273–333 K using the Transition state theory (TST) accompanied with one dimensional Eckert tunneling correction (1D-Eck) . Acidity and basicity were computed as well, and the computational results were compared against the experimental ones .
Results or Outcomes
From thermodynamics analysis, the keto form of 4-(methylsulfanyl)-3-[(1Z)-1-(2 phenylhydrazinylidene) quinoline-2(1H)-one is the most stable form in the gas phase and ethanol and the barrier heights required for tautomerization process were found to be high in the gas phase and ethanol 38.80 and 37.35 kcal/mol, respectively .
5. Efficient Asymmetric Synthesis
Summary of the Application
The compound has been used in the diastereoselective synthesis of SS-2-methylsulfanyl-2-methylsulfinyl-1-indanol by reduction of SS-2-methylsulfanyl-2-methylsulfinyl-1-indanone .
Methods of Application or Experimental Procedures
The synthesis was performed using the sulfanyl group as an asymmetric induction control agent during an addition reaction to carbonyl .
Results or Outcomes
The synthesis was optically enriched and demonstrated to be highly efficient .
Safety And Hazards
Information on the compound’s toxicity, flammability, and environmental impact would be included here. This could involve reviewing safety data sheets and toxicology studies.
Zukünftige Richtungen
This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, a thorough literature search would be required, and experimental studies may need to be conducted.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-14-11-12-7-10(8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUWHOSZCALLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346007 | |
| Record name | 2-(Methylsulfanyl)-5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-5-phenylpyrimidine | |
CAS RN |
31408-20-5 | |
| Record name | 2-(Methylsulfanyl)-5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)
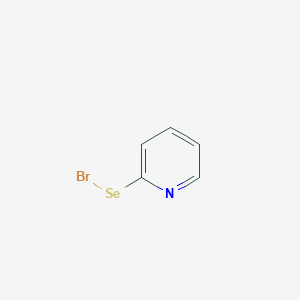
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
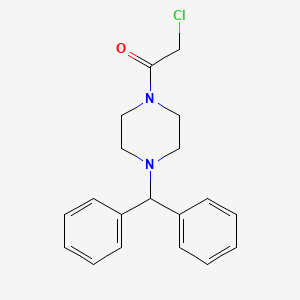
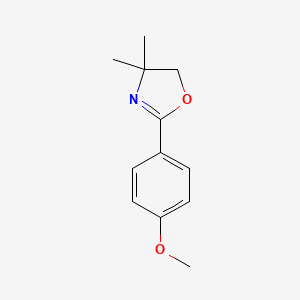
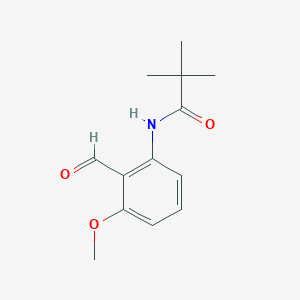
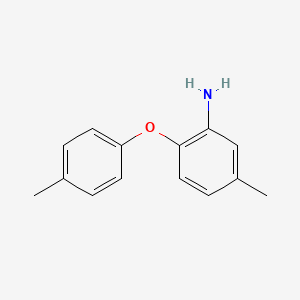
![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
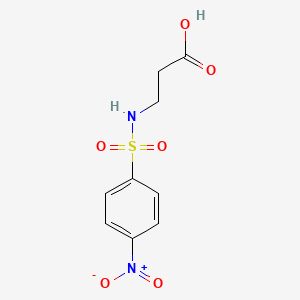
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
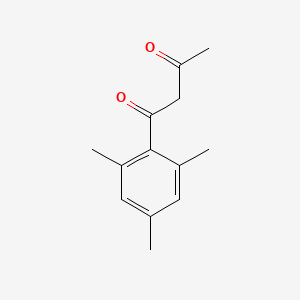
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)
